5-(3-Carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid
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Overview
Description
5-(3-carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-(3-carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthetic route for this compound may involve the following steps:
Formation of the indole ring: Reacting phenylhydrazine with a suitable ketone or aldehyde.
Introduction of the carbamoylbenzyl group: Using N,N-dimethylmethylene ammonium chloride in acetic acid.
Cyclization and functional group modifications: Further reactions to introduce the hexahydrocyclohepta ring and carboxylic acid group.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
5-(3-carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different substituents.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.
Common reagents and conditions used in these reactions include methanesulfonic acid, acetic acid, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
5-(3-carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Indole-2-carboxylic acid: Used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C22H22N2O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[(3-carbamoylphenyl)methyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole-4-carboxylic acid |
InChI |
InChI=1S/C22H22N2O3/c23-21(25)15-7-4-6-14(12-15)13-24-19-11-3-1-2-8-16(19)17-9-5-10-18(20(17)24)22(26)27/h4-7,9-10,12H,1-3,8,11,13H2,(H2,23,25)(H,26,27) |
InChI Key |
GKBQRPKZHUFGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N(C3=C2C=CC=C3C(=O)O)CC4=CC(=CC=C4)C(=O)N |
Origin of Product |
United States |
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